4-Methoxy-5-nitro-indoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-3,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKRUKASSEDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Chemical Synthesis of 4 Methoxy 5 Indoline and Analogous Structures
Foundational Methodologies for Indoline (B122111) Core Construction
The construction of the indoline nucleus is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.
Classical Cyclization and Ring-Closure Strategies
Historically, the synthesis of the indole (B1671886) and, by extension, the indoline framework has been dominated by several named reactions. While many of these primarily yield the aromatic indole, they can be adapted to produce indolines, often through a final reduction step or by modification of the reaction pathway.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a prominent method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govgoogle.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring. google.com To obtain an indoline, the resulting indole can be subjected to reduction.
Another classical approach is the Bischler–Möhlau indole synthesis , which produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline (B41778). nih.govnih.gov The mechanism involves the initial formation of an α-anilino-acetophenone intermediate, which then undergoes cyclization. nih.govmedchemexpress.com Similar to the Fischer synthesis, this method typically yields indoles that would require a subsequent reduction to form the indoline core. Although historically significant, these methods can require harsh conditions and may offer limited control over regioselectivity with substituted starting materials. nih.gov
More direct classical routes to indolines often involve intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the cyclization of N-aryl imines can afford indoles, which can then be reduced. nih.gov
Transition-Metal Catalysis in Indoline Ring Formation
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolines, offering milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies.
Palladium-catalyzed reactions are particularly prevalent in this area. One common strategy involves the intramolecular C-H amination of phenylethylamine derivatives. For example, Pd(II)-catalyzed intramolecular amination of arenes can produce a variety of substituted indolines. organic-chemistry.org Another powerful palladium-catalyzed approach is the cyclization of N-aryl imines, which can proceed via oxidative linkage of two C-H bonds to form the indole ring, which is then reduced to the indoline. nih.gov Palladium catalysis also enables the synthesis of indoles from simple anilines and alkynes, which can serve as precursors to indolines. nih.gov
Copper-mediated synthesis of indolines has also been developed, often involving intramolecular C-H amination. For instance, Cu(OAc)₂ can mediate the intramolecular aromatic C-H amination of picolinamide-protected phenylethylamines to yield indolines. wikipedia.org Copper catalysis is also employed in domino reactions for the synthesis of multisubstituted indoles that can be subsequently reduced. google.com
Rhodium-catalyzed methods have emerged as a powerful tool for constructing complex indoline structures. For example, rhodium catalysts can facilitate the oxidative coupling of acetanilides and internal alkynes to form highly functionalized indoles. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation reactions of indole moieties have also been developed to create fused polycyclic systems containing the indoline core. google.com
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium(II) Acetate (B1210297) | N-Aryl Imines | Indoles (Indoline precursors) | Oxidative C-H/C-H coupling, atom-economical. nih.gov |
| Copper(II) Acetate | β-Arylethylamines (PA-protected) | Indolines | Intramolecular aromatic C-H amination. wikipedia.org |
| Rhodium(III) complexes | Acetanilides and Alkynes | Substituted Indoles | Oxidative coupling, high functionalization. researchgate.net |
Regioselective Functionalization of Indoline Scaffolds
Once the indoline core is established, the introduction of substituents at specific positions is crucial for tailoring the molecule's properties. The synthesis of 4-methoxy-5-nitro-indoline requires precise control over the placement of the nitro and methoxy (B1213986) groups on the benzene ring portion of the scaffold.
Directed Nitration Approaches at C-5 Position of Indolines
The nitration of aromatic systems is a classic electrophilic aromatic substitution reaction. However, achieving regioselectivity on a substituted indoline can be challenging due to the activating nature of the amino group and the potential for multiple products. To achieve selective nitration at the C-5 position, the nitrogen of the indoline ring is typically protected to modulate its directing effect and prevent side reactions.
A facile and efficient method for the regioselective C-5 nitration of N-protected indolines utilizes ferric nitrate (B79036) (Fe(NO₃)₃) as the nitrating agent. This reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing moderate to excellent yields of the 5-nitroindoline (B147364) derivatives.
Another approach employs a copper-catalyzed remote C-H nitration of indolines using tert-butyl nitrite (B80452) as the nitro source. This method also exhibits high regioselectivity for the C-5 position and can be performed at room temperature under aerobic conditions.
The choice of protecting group on the indoline nitrogen can influence the outcome of the nitration. Common protecting groups include acetyl, tosyl, and Boc (tert-butyloxycarbonyl), which can be removed after the desired functionalization is achieved. For instance, a process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the nitration of an N-acetyl protected aniline derivative. juniperpublishers.com
Methodologies for Methoxy Group Introduction and Manipulation
The introduction of a methoxy group onto the indoline scaffold can be accomplished through several strategies, primarily depending on the availability of the starting materials. The methoxy group is an electron-donating group when at the para position of a benzene ring. wikipedia.org
One common method is the O-methylation of a corresponding hydroxyindoline . If 4-hydroxyindoline is available, it can be methylated using a suitable methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. jlu.edu.cn The synthesis of 4-hydroxyindole, a precursor to 4-hydroxyindoline, has been reported, which can then be reduced and methylated. google.comgoogle.com
Alternatively, the methoxy group can be incorporated from the start of the synthesis by using a methoxy-substituted aniline or a related precursor. For example, a synthetic pathway to 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) starts from 4-methoxybenzene-1-sulfonyl chloride, demonstrating the introduction of the methoxy group at an early stage. nih.gov The synthesis of 4-methoxy-2-nitroaniline (B140478) also starts from 4-methoxyaniline, which is first protected, then nitrated, and finally deprotected. This highlights a common strategy where the substitution pattern is built on the aniline precursor before the formation of the heterocyclic ring.
Convergent and Divergent Synthetic Routes to this compound
The synthesis of a polysubstituted molecule like this compound can be approached through either convergent or divergent strategies.
A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together late in the synthesis to form the final product. For this compound, a plausible convergent approach would be to start with a pre-functionalized aniline derivative, such as 3-methoxy-4-nitroaniline. This aniline could then be elaborated to form the indoline ring. For example, it could be N-alkylated with a two-carbon unit that can subsequently cyclize to form the indoline.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. In the context of this compound, a divergent approach could begin with the synthesis of 4-methoxyindoline. This common intermediate could then be subjected to regioselective nitration at the C-5 position to yield the target molecule. This approach allows for the synthesis of other nitrated isomers or further functionalized derivatives from the same 4-methoxyindoline precursor.
A plausible divergent synthetic route is outlined below:
Synthesis of 4-Methoxyindoline: This can be achieved by starting with a suitable precursor like 4-hydroxyindole, which is then reduced to 4-hydroxyindoline, followed by O-methylation of the hydroxyl group. jlu.edu.cngoogle.com Alternatively, a methoxy-substituted aniline can be used in one of the indoline ring formation strategies discussed in section 2.1.
N-Protection: The nitrogen of 4-methoxyindoline would likely be protected with a group such as Boc or acetyl to control the subsequent nitration step.
Regioselective Nitration: The N-protected 4-methoxyindoline would then be subjected to regioselective nitration at the C-5 position, potentially using ferric nitrate or a copper-catalyzed method as described in section 2.2.1.
Deprotection: Finally, removal of the N-protecting group would yield the desired this compound.
This divergent strategy offers flexibility and access to a range of analogues from a common intermediate.
Synthesis from Substituted Aniline Precursors (e.g., 4-Fluoro-2-Methoxy-5-nitroaniline)
The construction of the indoline ring system frequently originates from substituted anilines, which serve as versatile starting materials. A key intermediate in the synthesis of related structures is 4-fluoro-2-methoxy-5-nitroaniline. This compound is a valuable precursor due to the strategic placement of its functional groups, which can be manipulated to facilitate cyclization and further modifications.
The preparation of 4-fluoro-2-methoxy-5-nitroaniline itself can be achieved through various synthetic pathways. One common method involves the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, followed by hydrolysis of the acetamide (B32628) group. A detailed process for this synthesis is outlined below:
Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide:
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | 4-fluoro-2-methoxyaniline (B49241) | Acetic anhydride (B1165640) | N-(4-fluoro-2-methoxyphenyl)acetamide | - |
Nitration and Hydrolysis to Yield 4-Fluoro-2-Methoxy-5-nitroaniline:
| Step | Reactant | Reagents & Conditions | Product | Yield |
| 2 | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming nitric acid, Sulfuric acid, 0°C | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 83.13% google.com |
| 3 | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Methanol, Hydrochloric acid, Reflux | 4-Fluoro-2-methoxy-5-nitroaniline | 73.55% chemicalbook.com |
Table 1: Representative synthesis of 4-Fluoro-2-Methoxy-5-nitroaniline.
An alternative approach to synthesizing 4-fluoro-2-methoxy-5-nitroaniline involves the direct nitration of 4-fluoro-2-methoxyaniline using a mixture of potassium nitrate and sulfuric acid google.com. Another documented method is the nitration of 4-fluoro-2-methoxyaniline with concentrated nitric acid in sulfuric acid at low temperatures, which has been reported to yield the product in high purity chemicalbook.comsfdchem.com. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and safety considerations.
Once 4-fluoro-2-methoxy-5-nitroaniline is obtained, it can serve as a building block for more complex heterocyclic structures. The presence of the fluoro, methoxy, nitro, and amino groups provides multiple handles for chemical transformations. For instance, the fluorine atom can be displaced by a nucleophile to initiate a cyclization reaction, a common strategy for forming heterocyclic rings.
Post-Cyclization Functionalization and Derivatization
Following the successful construction of the core indoline or a related heterocyclic structure, subsequent chemical modifications are often necessary to arrive at the final target molecule. This post-cyclization functionalization allows for the fine-tuning of the compound's properties and the introduction of diverse functionalities.
For nitro-substituted indoles and indolines, a primary transformation is the reduction of the nitro group to an amine. This is a crucial step as the resulting amino group provides a versatile point for further derivatization. Standard reduction conditions, such as catalytic hydrogenation (e.g., using palladium on carbon) or treatment with reducing agents like tin(II) chloride, can be employed for this purpose.
The newly formed amino group can then undergo a wide range of chemical reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., halides, cyano, hydroxyl).
Furthermore, other positions on the indoline ring can be functionalized, depending on the specific reactivity of the core structure and the directing effects of the existing substituents. For example, electrophilic aromatic substitution reactions can be used to introduce additional groups onto the benzene ring of the indoline, although the position of substitution will be influenced by the activating and deactivating nature of the methoxy and nitro (or amino) groups.
These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure of the lead compound, researchers can identify key structural features responsible for its biological activity and optimize its properties.
Mechanistic Organic Chemistry and Photoreactivity of 4 Methoxy 5 Nitro Indoline Systems
Elucidation of Reaction Pathways for Nitroindoline (B8506331) Derivatives
The reaction pathways of nitroindoline derivatives, particularly N-acyl variants, have been extensively studied to understand their function as photoactivated protecting groups. nih.govnih.gov Upon absorption of light, typically in the near-UV spectrum, these compounds undergo a series of transformations leading to the release of a protected molecule, such as a carboxylic acid or a neurotransmitter. nih.govacs.org The general mechanism for 1-acyl-7-nitroindolines, which serves as a model for related structures, is initiated by the photo-induced transfer of the acyl group from the indoline (B122111) nitrogen to an oxygen atom of the adjacent nitro group. nih.govresearchgate.net This intramolecular rearrangement proceeds through an excited triplet state (T1) and forms a critical, highly reactive transient intermediate. nih.govresearchgate.net This intermediate then dictates the subsequent product distribution through competing reaction pathways. nih.govresearchgate.net Different mechanisms for the formation of this key intermediate have been proposed, including an addition-elimination via a cyclic intermediate or a combined Norrish type I and type II acyl migration. nih.gov
Photochemical Activation and Uncaging Mechanisms of Nitroindolines
Photochemical activation, or "uncaging," is the defining characteristic of these systems, enabling the light-triggered release of active molecules. acs.orged.ac.uk The process is initiated by the absorption of a photon, which promotes the nitroindoline derivative to an excited electronic state. nih.gov This excitation leads to the cleavage of a specific covalent bond, liberating the "caged" molecule. ed.ac.uk For N-acyl-nitroindolines, this process is remarkably efficient and can occur on a sub-microsecond timescale, making them suitable for studying rapid biological processes like neurotransmission. nih.govacs.orgnih.gov The efficiency and wavelength of activation can be tuned by modifying the substituents on the indoline core. acs.org
Following photoexcitation, the key mechanistic step is the formation of a transient nitronic anhydride (B1165640) intermediate. nih.govnih.govresearchgate.net This species arises from the intramolecular transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. nih.gov The existence of this intermediate is supported by nanosecond laser flash photolysis studies, which have identified a transient species with a maximum absorbance (λmax) at approximately 450 nm. nih.govresearchgate.net This nitronic anhydride is highly reactive and cannot be isolated, serving as the pivotal point from which subsequent product-forming reactions occur. nih.gov The decay of this intermediate is rapid; for example, in a wholly aqueous medium, a single exponential decay with a rate constant (k_obs) of 5 x 10^6 s⁻¹ has been observed, corresponding to the release of the caged molecule. nih.gov
The nitronic anhydride intermediate decays through two primary, competing pathways, the prevalence of which is dictated by the reaction environment. nih.govresearchgate.net
Intramolecular Redox : In aqueous solutions, the dominant pathway is an A(AL)1-like cleavage. nih.gov This involves a formal intramolecular redox reaction within the aromatic system, leading to the release of the carboxylic acid (or other caged molecule) and the formation of a 7-nitrosoindole product (following the tautomerization of an initially formed nitroso-3H-indole). nih.govresearchgate.net
Hydrolytic Cleavage : In environments with low water content, such as organic solvents, the primary mechanism is a standard addition-elimination reaction (A(AC)2). nih.govresearchgate.net In this pathway, a nucleophile (like water) attacks the acyl group of the nitronic anhydride. nih.govnih.gov This results in hydrolytic cleavage, releasing the carboxylic acid and regenerating the original nitroindoline scaffold. nih.govresearchgate.net
These competing reactions mean that the photolysis of a single precursor can yield different primary byproducts depending on the conditions. researchgate.net
The solvent plays a critical role in directing the reaction pathway of the nitronic anhydride intermediate. nih.govresearchgate.net Specifically, the water content in the solvent mixture is a key determinant. nih.govresearchgate.net
High Water Content : In predominantly aqueous media, the intramolecular redox pathway is favored, yielding the nitrosoindole byproduct. nih.govresearchgate.net
Low Water Content : In solutions with a high concentration of an organic solvent like acetonitrile (B52724) (CH3CN), the hydrolytic cleavage pathway dominates, regenerating the parent nitroindoline. nih.govresearchgate.net
The relative yields of the two main photoproducts, the nitrosoindole and the parent nitroindoline, are highly sensitive to the mole fraction of water in the solvent system. researchgate.net This solvent-dependent branching has been demonstrated for various 1-acyl-7-nitroindoline derivatives. researchgate.net
| Solvent Condition | Dominant Reaction Pathway | Primary Indoline-Derived Product |
|---|---|---|
| High Water Content (e.g., aqueous buffer) | Intramolecular Redox (AAL1-like) | 7-Nitrosoindole |
| Low Water Content (e.g., high % acetonitrile) | Hydrolytic Cleavage (AAC2) | 7-Nitroindoline (regenerated) |
For instance, the presence of a strong electron-donating group can sometimes be detrimental to photorelease. 1-Acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to irradiation, suggesting that excessive electron donation can divert the excited state into non-productive pathways. nih.gov Conversely, adding electron-withdrawing groups can enhance efficiency. The introduction of a second nitro group, as in 1-acetyl-4-methoxy-5,7-dinitroindoline, resulted in improved photolysis efficiency in aqueous solution compared to its mono-nitro counterpart. nih.gov However, this modification also led to mixed photoproducts, including both the corresponding dinitroindoline and the 5-nitro-7-nitrosoindole, indicating more complex reaction pathways. nih.gov The 4-methoxy group in 4-methoxy-5-nitro-indoline is electron-donating, which influences the electronic transition energy and can shift the maximum absorbance wavelength. nih.gov
| Substituent Type on Aromatic Ring | General Effect on Photochemical Efficiency | Example |
|---|---|---|
| Strong Electron-Donating Group (EDG) | Can decrease efficiency or render compound inert | 4,5-Methylenedioxy |
| Electron-Withdrawing Group (EWG) | Can increase efficiency | Additional Nitro Group (e.g., 5,7-dinitro) |
Electrophilic Aromatic Substitution Patterns on Nitroindoline Cores
The nitroindoline core is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring portion of the molecule. In the case of a this compound core, the directing effects are as follows:
Methoxy (B1213986) Group (-OCH₃) at C4 : This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density through resonance. wikipedia.org
Nitro Group (-NO₂) at C5 : This is a strongly deactivating, meta- directing group due to its powerful electron-withdrawing nature through both resonance and inductive effects. masterorganicchemistry.com
Fused Indoline Ring : The alkyl portion of the fused ring at C6 and C7 acts as a weak activating group, directing ortho- and para- to its points of attachment.
When considering further substitution on the this compound ring, the positions C6 and C7 are available. The powerful activating and directing effect of the methoxy group at C4 would strongly favor substitution at the ortho position, which is C3 (part of the pyrrolidine (B122466) ring) and the para position, C7. The nitro group at C5 would direct an incoming electrophile to its meta positions, C7. Therefore, the directing effects of the methoxy and nitro groups are synergistic, both strongly favoring electrophilic attack at the C7 position. The C6 position is meta to the methoxy group and ortho to the nitro group, making it a much less favored site for electrophilic attack. Thus, electrophilic aromatic substitution reactions, such as nitration or halogenation, on the this compound core are predicted to occur predominantly at the C7 position. wikipedia.orgmasterorganicchemistry.com
Reductive Transformations of the Nitro Group in Indolines
The reduction of the nitro group in indoline systems is a fundamental transformation, providing a gateway to a variety of functionalized derivatives, most notably the corresponding aminoindolines. These products are valuable intermediates in the synthesis of pharmacologically active compounds and other complex molecular architectures. The choice of reducing agent and reaction conditions is crucial to achieve high yields and chemoselectivity, particularly when other reducible functional groups are present in the molecule.
Commonly employed methods for the reduction of aromatic nitro compounds can be broadly categorized into catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is a widely used industrial process due to its efficiency and the clean nature of the reaction, with water being the primary byproduct. nih.gov
Palladium on Carbon (Pd/C): This is one of the most common catalysts for the hydrogenation of nitroarenes. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Raney Nickel (Raney-Ni): Another popular catalyst, though it can sometimes be pyrophoric and requires careful handling. nih.gov
Manganese-based Catalysts: Air- and moisture-stable manganese catalysts have been developed for the chemoselective hydrogenation of nitroarenes, offering a less hazardous alternative to traditional catalysts. nih.gov
Platinum and Cobalt Catalysts: Noble metal catalysts, as well as nickel and cobalt catalysts, are also effective for the catalytic hydrogenation of aromatic nitro compounds. google.comgoogle.com The addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.comgoogle.com
The efficiency of catalytic hydrogenation can be influenced by the structure of the nitro-compound. For instance, electron-donating groups on the aromatic ring can increase the electron density of the nitro group, which may affect the rate of reduction. uctm.edu
Chemical Reduction: A variety of chemical reagents can be used to reduce nitro groups, offering alternatives to catalytic hydrogenation, especially when specific chemoselectivity is required.
Iron in Acidic Media (Fe/HCl or Fe/AcOH): The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric or acetic acid, is a classic and reliable method for the reduction of aromatic nitro compounds to the corresponding primary amines. vedantu.comnih.gov This method is particularly useful for its chemoselectivity, as it often leaves other reducible groups, such as carbonyls and double bonds, intact. nih.govresearchgate.netmdpi.com
Iron(salen) Complexes: Simple, bench-stable iron(salen) complexes have been shown to catalyze the reduction of both aromatic and aliphatic nitro compounds at room temperature using pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H3SiPh) as the reducing agent. The choice of silane (B1218182) can allow for the chemoselective reduction of the nitro group in the presence of a carbonyl group. nih.gov
Tin(II) Chloride (SnCl2): This is another common reagent for the reduction of nitroarenes, typically carried out in an acidic medium.
The following table summarizes various conditions for the reductive transformation of nitro groups in aromatic systems, which are applicable to nitroindolines.
| Reagent/Catalyst | Conditions | Substrate Scope | Reference |
| H2, Pd/C | Solvent (e.g., Ethanol), RT-elevated temp., H2 pressure | Broad, highly efficient | nih.gov |
| H2, Raney-Ni | Solvent (e.g., Ethanol), RT-elevated temp., H2 pressure | Broad, pyrophoric catalyst | nih.gov |
| H2, Mn-catalyst | Toluene, 130 °C, 80 bar H2 | Tolerates a broad range of functional groups | nih.gov |
| Fe, HCl/AcOH | Ethanol, Reflux | Chemoselective, tolerates C=C, C=O | vedantu.comnih.gov |
| Iron(salen), H3SiPh | Room Temperature | Chemoselective for nitro group over carbonyl | nih.gov |
Oxidative Stability and Degradation Mechanisms of Substituted Indoline Systems
The oxidative stability of substituted indoline systems is a critical aspect, particularly for their application in materials science and pharmaceuticals, where degradation can lead to loss of function or the formation of undesirable byproducts. The susceptibility of the indoline core to oxidation is influenced by the nature and position of substituents on both the aromatic and heterocyclic rings.
The primary site of oxidation in the indoline ring is often the nitrogen atom and the adjacent C-H bonds of the five-membered ring, leading to the formation of the corresponding indole (B1671886) derivative through dehydrogenation. researchgate.net This aromatization is a common transformation and can be promoted by various oxidizing agents or catalytic systems.
The presence of substituents significantly modulates the oxidative stability. Electron-donating groups, such as methoxy or alkyl groups, on the benzene ring can increase the electron density of the indoline system, making it more susceptible to oxidation. Conversely, electron-withdrawing groups, like the nitro group, generally increase the oxidative stability of the aromatic ring but can influence the reactivity of the heterocyclic portion.
Mechanisms of Oxidative Degradation:
Dehydrogenation (Aromatization): The most common oxidative degradation pathway for indolines is the loss of two hydrogen atoms from the heterocyclic ring to form the corresponding indole. This can be facilitated by a variety of oxidizing agents, including air (oxygen) in the presence of a catalyst. researchgate.net
Ring Opening: Under more forceful oxidative conditions, cleavage of the heterocyclic ring can occur. This often proceeds through initial oxidation at the nitrogen or the C2 or C3 positions.
Oxidation of Substituents: The substituents themselves can be susceptible to oxidation. For example, a methoxy group can be demethylated or further oxidized.
Studies on the oxidative degradation of related compounds, such as nitrendipine, have shown that the major route of degradation is oxidation, leading to the formation of a dehydronitrendipine. nih.gov This suggests that for nitro-containing heterocyclic systems, oxidative pathways can be a primary mode of degradation.
The following table outlines general oxidative transformations observed in indoline and related systems.
| Transformation | Oxidizing Agent/Conditions | Product(s) |
| Dehydrogenation | Air, Activated Carbon | Indole derivative |
| Laccase-catalyzed oxidation | Trametes versicolor laccase | Oligomeric and polymeric products |
| Photo-Fenton Degradation | Fe(III), H2O2, UV light | Oxidized and fragmented products |
C2-C3 Bond Cleavage and Rearrangement Processes in Indoline Derivatives
The C2-C3 bond of the indoline core, while generally stable, can undergo cleavage and rearrangement under specific reaction conditions, leading to the formation of structurally diverse and complex molecular architectures. These transformations are often driven by the release of ring strain, the formation of more stable intermediates, or the influence of activating functional groups.
Several named rearrangements in organic chemistry, such as the Pinacol, Beckmann, and Wolff rearrangements, involve the migration of a carbon or heteroatom, and analogous processes can be envisioned for appropriately substituted indoline derivatives. libretexts.org
Key Rearrangement Processes:
Pinacol-type Rearrangements: 1,2-diols on the indoline ring or adjacent to it could potentially undergo acid-catalyzed rearrangement to form ketones.
Beckmann Rearrangement: An oxime derived from a ketone on the indoline scaffold could undergo rearrangement to an amide upon treatment with acid. libretexts.org
Wolff Rearrangement: An α-diazoketone on the indoline ring could rearrange to a ketene, which can then be trapped by a nucleophile to form a carboxylic acid derivative with a contracted ring. libretexts.org
While specific examples of C2-C3 bond cleavage and rearrangement for this compound are not extensively documented in the literature, the principles of these reactions can be applied to understand potential transformations. The electronic nature of the substituents would play a significant role in directing the course of such reactions. For instance, the electron-withdrawing nitro group could influence the stability of carbocationic intermediates that are often involved in rearrangement processes.
The following table provides a conceptual overview of potential rearrangement reactions in functionalized indoline systems.
| Rearrangement Type | Key Substrate Feature | Expected Product Type |
| Pinacol Rearrangement | 1,2-diol | Ketone |
| Beckmann Rearrangement | Oxime | Amide/Lactam |
| Wolff Rearrangement | α-Diazoketone | Ring-contracted carboxylic acid derivative |
Advanced Analytical Characterization Techniques for 4 Methoxy 5 Nitro Indoline Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 4-methoxy-5-nitro-indoline derivatives. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are routinely used to analyze indoline (B122111) derivatives.
¹H NMR: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals for the protons in different chemical environments. The aromatic protons on the benzene (B151609) ring would appear as distinct multiplets or doublets, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). The aliphatic protons on the five-membered heterocyclic ring (at positions 2 and 3) would typically appear as triplets in the upfield region of the spectrum. The methoxy protons would be visible as a sharp singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are significantly affected by the substituents. The carbon attached to the nitro group would be shifted downfield, while the carbon attached to the methoxy group would be shifted upfield. Signals for the aliphatic carbons of the indoline ring and the methoxy carbon would also be present in their characteristic regions. rsc.orgrsc.org
Expected NMR Data for this compound:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H-2 | ~3.1-3.3 | ~30-35 | Triplet |
| H-3 | ~3.6-3.8 | ~50-55 | Triplet |
| H-6 | ~7.8-8.0 | ~115-120 | Doublet |
| H-7 | ~6.8-7.0 | ~105-110 | Doublet |
| -OCH₃ | ~3.9-4.1 | ~55-60 | Singlet |
| C-2 | - | ~30-35 | - |
| C-3 | - | ~50-55 | - |
| C-3a | - | ~125-130 | - |
| C-4 | - | ~150-155 | - |
| C-5 | - | ~140-145 | - |
| C-6 | - | ~115-120 | - |
| C-7 | - | ~105-110 | - |
| C-7a | - | ~145-150 | - |
| -OCH₃ | - | ~55-60 | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. acs.org These two methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is better for non-polar, symmetric bonds. acs.org
For this compound, IR and Raman spectra would show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the indoline ring would appear as a sharp band in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are strong IR absorbers and would be observed around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. wiley-vch.de The C-O stretching of the methoxy group would be visible in the 1000-1300 cm⁻¹ range. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (Indoline) | Stretch | 3300 - 3500 | IR, Raman |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |
| NO₂ | Asymmetric Stretch | 1500 - 1560 | IR |
| NO₂ | Symmetric Stretch | 1300 - 1370 | IR |
| C=C (Aromatic) | Stretch | 1450 - 1600 | IR, Raman |
| C-N (Indoline) | Stretch | 1250 - 1350 | IR |
| C-O (Methoxy) | Stretch | 1000 - 1300 | IR |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the nitro-substituted aromatic ring in this compound.
The UV-Vis spectrum of this compound is expected to show distinct absorption bands. The nitroaromatic system constitutes a significant chromophore. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the indoline ring system can lead to charge-transfer bands, which are often intense and can be used for quantitative analysis. nist.gov
Furthermore, UV-Vis spectroscopy is a valuable tool for kinetic monitoring. If this compound is involved in a chemical reaction that causes a change in the chromophore, the reaction rate can be determined by measuring the change in absorbance at a specific wavelength over time.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For this compound derivatives, HPLC and GC-MS are the most relevant methods.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. cetjournal.it Reversed-phase HPLC is the most common mode used for this type of analysis.
In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ptfarm.plsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, as determined by its UV-Vis spectrum. HPLC methods can be optimized to achieve high resolution and sensitivity, allowing for the accurate assessment of purity and the quantification of the main compound and any impurities. acs.org
Typical HPLC Parameters for Analysis of Indoline Derivatives:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (with formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 280 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is particularly well-suited for the analysis of volatile and thermally stable compounds.
While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for identifying volatile byproducts or impurities that may be present from its synthesis. For instance, starting materials or side-reaction products could be detected. In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. ajrconline.org For targeted analysis of specific known impurities, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds, providing high-precision data on molecular mass and characteristic fragmentation patterns. For this compound and its derivatives, mass spectrometry is crucial for confirming the molecular formula and gaining insights into the compound's structure and bonding.
Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound with a high degree of accuracy. The molecular formula of this compound is C₉H₁₀N₂O₃. chemscene.com The exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes. This theoretical mass is then compared with the experimentally measured mass of the molecular ion, typically observed as the protonated molecule [M+H]⁺ in positive-ion mode ESI (Electrospray Ionization) or as the radical cation [M]⁺• in EI (Electron Ionization).
The calculated monoisotopic mass of this compound provides a baseline for its identification in complex mixtures and for the confirmation of its synthesis.
Interactive Table 1: Calculated Molecular Mass of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight (Average) | 194.19 g/mol |
| Monoisotopic Mass (Exact) | 194.0691 Da |
| [M+H]⁺ (Positive ESI) | 195.0764 Da |
Fragmentation Analysis
The fragmentation pattern of this compound in mass spectrometry provides a structural fingerprint. While a published experimental spectrum for this specific molecule is not widely available, a detailed fragmentation pathway can be predicted based on the known behavior of substituted indoline, nitroaromatic, and methoxy-aromatic compounds. Under electron ionization (EI), the molecular ion is expected to undergo a series of characteristic fragmentation reactions.
Key predicted fragmentation pathways for this compound include:
Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. The loss of NO₂ (46 Da) from the molecular ion would result in a fragment at m/z 148.
Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), a common pathway for methoxylated aromatic compounds. This would produce an ion at m/z 179.
Cleavage of the Indoline Ring: The non-aromatic portion of the indoline ring is susceptible to fragmentation. Cleavage adjacent to the nitrogen atom can lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a rearranged ion.
Sequential Losses: Fragments can undergo further dissociation. For example, the ion resulting from the loss of the methyl radical (m/z 179) could subsequently lose the nitro group to produce a fragment at m/z 133.
These predicted fragmentation patterns allow for the tentative identification of this compound and its derivatives in the absence of a reference standard. Tandem mass spectrometry (MS/MS) experiments would be invaluable in confirming these proposed pathways by isolating a specific precursor ion and analyzing its product ions.
Interactive Table 2: Predicted Major Fragment Ions for this compound in EI-MS
| m/z (Da) | Proposed Loss | Proposed Fragment Structure |
|---|---|---|
| 194 | - | [M]⁺• (Molecular Ion) |
| 179 | •CH₃ | [M - CH₃]⁺ |
| 164 | NO | [M - NO]⁺ |
| 148 | NO₂ | [M - NO₂]⁺ |
| 133 | •CH₃, NO₂ | [M - CH₃ - NO₂]⁺ |
This detailed analysis of molecular mass and fragmentation is fundamental to the characterization of novel this compound derivatives, ensuring the correct structure is assigned and providing a basis for further analytical studies.
Computational and Theoretical Investigations into 4 Methoxy 5 Nitro Indoline
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of molecules like 4-Methoxy-5-nitro-indoline. These computational methods provide insights into the geometric and electronic properties that govern the molecule's behavior.
Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful computational tools used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of indoline (B122111) and similar aromatic compounds, methods like B3LYP, BLYP, and B3PW91 with basis sets such as 6-311G(d,p) are commonly employed to calculate optimized structural parameters like bond lengths, bond angles, and dihedral angles. These calculations aim to find the minimum energy conformation on the potential energy surface. The accuracy of these theoretical calculations can be validated by comparing the results with experimental data, such as X-ray crystallography, where available. For many organic molecules, DFT methods, particularly B3LYP, have shown excellent agreement with experimental findings for molecular geometries.
Table 1: Representative Theoretical Bond Lengths and Angles for Indoline Derivatives
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |
| C-N | 1.38 - 1.46 | 108 - 125 |
| C-O | 1.36 - 1.37 | 117 - 119 |
| N-O (nitro) | 1.22 - 1.24 | 117 - 118 |
Note: The data in this table is representative of typical bond lengths and angles found in similar molecular structures and may not represent the exact values for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comlibretexts.orgyoutube.com The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher reactivity. libretexts.org For aromatic nitro compounds, the HOMO is typically localized on the aromatic ring and the methoxy (B1213986) group, while the LUMO is often centered on the nitro group, indicating that these are the likely sites for nucleophilic and electrophilic attack, respectively.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. In a typical MEP map, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and methoxy groups and a positive potential near the hydrogen atoms of the indoline ring.
Table 2: Calculated Electronic Properties of a Representative Nitroaromatic Compound
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These values are illustrative and based on calculations for similar nitroaromatic compounds. The actual values for this compound would require specific calculations.
Modeling Reaction Pathways and Transition State Structures
Computational chemistry plays a vital role in mapping out the potential reaction pathways for a molecule and identifying the high-energy transition states that must be overcome for a reaction to proceed.
Understanding the ground state reaction mechanisms is essential for predicting the products of a chemical reaction. For a molecule like this compound, this could involve studying reactions such as electrophilic aromatic substitution. Computational methods can be used to model the entire reaction coordinate, from reactants to products, through the transition state. This allows for the calculation of activation energies, which are critical in determining the feasibility and rate of a reaction. Techniques like transition path sampling can provide detailed insights into the dynamics of a reaction that may not be apparent from simpler models. nih.gov
The behavior of a molecule upon absorption of light is governed by its excited state dynamics. For indole (B1671886) derivatives, upon UV excitation, the molecule can undergo various photophysical processes, including fluorescence and non-radiative decay. nih.gov Computational studies can model the potential energy surfaces of the excited states to understand these processes. researchgate.net For instance, the presence of conical intersections between electronic states can provide efficient pathways for rapid internal conversion back to the ground state. researchgate.net Intersystem crossing, the transition between states of different spin multiplicity (e.g., from a singlet to a triplet state), is another important process that can be investigated computationally. The rate of intersystem crossing is a key parameter in understanding phenomena like phosphorescence and photochemical reactivity.
Simulations of Intermolecular Interactions and Solvent Effects
The behavior of a molecule is significantly influenced by its interactions with other molecules, including solvent molecules.
Strategic Utilization of 4 Methoxy 5 Nitro Indoline As a Chemical Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Compounds
The 4-methoxy-5-nitro-indoline framework is a key starting material for the assembly of more elaborate heterocyclic structures, particularly those containing the indoline (B122111) core. The nitrogen atom of the indoline ring and the reactive nitro group are primary sites for synthetic elaboration.
A notable application is in the synthesis of spiro-heterocyclic compounds, which are characterized by two rings connected through a single shared atom. For instance, derivatives of 5-nitroindoline (B147364) are employed as precursors for creating libraries of spiro[indoline-3,2′-thiazolidine] compounds. nih.govresearchgate.netnih.gov The synthetic strategy often begins with the modification of the indoline nitrogen (N-1 position). This can be achieved through N-alkylation using various aldehydes or N-acylation with acyl chlorides, demonstrating the versatility of the indoline nitrogen as a nucleophile. nih.gov
Following the modification at the N-1 position, a crucial step is the reduction of the nitro group at the C-5 position to an amino group. This transformation is commonly performed using methods like continuous flow hydrogenation. nih.gov The resulting amino group introduces a new point of reactivity, enabling further annulation or substitution reactions to build complex polycyclic systems. For example, the newly formed amine can be converted into an isothiocyanate, which can then react with other reagents to form urea derivatives or other heterocyclic rings. nih.gov This multi-step process, starting from a substituted indoline like this compound, allows for the systematic construction of diverse and complex molecular scaffolds with potential applications in medicinal chemistry. nih.gov
Application in Photocleavable Protecting Group Chemistry
Photocleavable protecting groups (PPGs), also known as photocages, are moieties that can be removed from a molecule using light, offering precise control over the release of an active substance. wikipedia.org The nitro-aromatic system is a cornerstone of classical PPG chemistry, and the nitroindoline (B8506331) scaffold has emerged as a highly effective platform for this application. nih.govresearchgate.net N-acyl-7-nitroindolines, for example, are well-established photoactivated protecting groups used for the rapid, light-induced release of carboxylic acids. researchgate.netbiomaterials.org The underlying photochemical principle is readily applicable to the this compound isomer.
Upon irradiation with light, typically in the near-UV range (e.g., 350 nm), the nitroindoline moiety undergoes an intramolecular redox reaction. nih.govbiomaterials.org This process, analogous to the Norrish Type II reaction seen in nitrobenzyl cages, leads to the cleavage of the N-acyl bond, releasing the protected molecule (e.g., a carboxylic acid) and a 7-nitrosoindole byproduct. wikipedia.orgresearchgate.net The presence of the methoxy (B1213986) group at the 4-position can modulate the photophysical properties of the photocage, such as its absorption wavelength and quantum yield of uncaging. Furthermore, these systems can be engineered for two-photon excitation using longer wavelength light (e.g., 710 nm), which allows for deeper tissue penetration and higher spatial resolution. nih.govbiomaterials.org
The utility of nitroindoline-based PPGs extends directly to the creation of "caged" compounds, where a biologically active molecule is rendered inert by its attachment to the photocage. nih.govresearchgate.net Light is then used as an external trigger to release the active molecule in a controlled manner. This technology enables the study of dynamic biological processes with high precision. nih.gov
For example, a bioactive carboxylic acid can be covalently linked to the nitrogen of the this compound scaffold via an amide bond. This "caged" conjugate is biologically inactive and can be introduced into a biological system. Upon targeted irradiation, the photolytic cleavage reaction is initiated, liberating the free, active carboxylic acid at the desired location and time. researchgate.net This strategy has been successfully applied to the controlled release of neurotransmitters and other signaling molecules. The development of new photoreactive groups, such as 5-bromo-7-nitroindoline-S-thiocarbamates, further expands the scope of molecules that can be caged and released, offering different photolysis pathways and byproducts. nih.gov These photoactivated release systems are powerful tools for probing cellular signaling, controlling enzyme activity, and targeted drug delivery. mdpi.com
The fundamental advantage of using light as a reagent is the exceptional degree of control it offers in four dimensions: space (x, y, z) and time. researchgate.netimperial.ac.uk Photochemical tools, such as nitroindoline-based photocages, are central to achieving this spatiotemporal control in complex chemical and biological environments. nih.govsemanticscholar.orgrsc.org
Temporal Control: Chemical reactions can be initiated at a precise moment by simply turning on a light source. The release of the active species is rapid and occurs only during the period of irradiation, allowing for the study of fast biological processes with millisecond resolution. researchgate.net
Spatial Control: Light can be focused onto a very small area. Using techniques like laser scanning microscopy or photolithography, the uncaging reaction can be confined to specific subcellular locations, individual cells, or defined regions within a material. mdpi.comresearchgate.net Two-photon absorption (TPA) provides an even higher degree of spatial precision, as the excitation is confined to the focal point of a high-intensity laser, enabling true three-dimensional control over the chemical reaction. biomaterials.orgmdpi.com
These principles allow researchers to design experiments where a drug or probe is released at a specific organelle within a cell, or to create complex 3D patterns within a polymer matrix. biomaterials.org The design of these systems involves optimizing the PPG to be stable in the dark but efficiently cleaved upon exposure to a specific wavelength of light, while ensuring that the light and the photocage byproducts are non-toxic to the system under study. nih.gov
Derivatives for Exploring Structure-Reactivity Relationships in Synthetic Methodologies
The this compound scaffold is an excellent platform for studying how structural modifications influence reactivity in synthetic transformations. By systematically altering substituents on the indoline core, chemists can gain insights into reaction mechanisms and optimize synthetic routes.
| N-1 Modification Reaction | Reagent | Yield (%) |
| N-Acylation | 4-Fluorobenzoyl chloride | 91 |
| N-Acylation | 4-Fluorophenylacetyl chloride | 88 |
| N-Boc Protection | Di-tert-butyl dicarbonate | 88 |
| N-Alkylation | 2-Naphthaldehyde | 62 |
| This table presents selected data on the synthesis of N-1 substituted 5-nitroindoline derivatives, illustrating how the choice of reagent affects reaction yield. Data sourced from nih.gov. |
By analyzing trends in reactivity across a series of derivatives, researchers can develop predictive models for synthetic outcomes. For example, the replacement of a hydrogen atom on the aromatic ring with a nitro group can strongly alter the electronic structure and, consequently, the chemical properties and reactivity of the entire molecule. researchgate.net Such studies are fundamental to advancing synthetic methodologies and enabling the rational design of efficient, high-yielding chemical syntheses.
Functionalization for Advanced Material Science Applications (e.g., Fluorogenic Probes, Dyes)
The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of functional materials, particularly photochromic and thermochromic dyes. A prominent class of such materials are indoline spiropyrans. mdpi.comnih.gov
Spiropyrans are molecules that can exist in two different isomeric forms—a colorless, closed spiro form and a colored, open merocyanine form. The transition between these two forms can be triggered by an external stimulus, such as light (photochromism) or heat (thermochromism). nih.gov The synthesis of these compounds typically involves the condensation of a substituted 2-methyleneindoline (known as a Fischer's base) with a substituted salicylaldehyde. mdpi.comresearchgate.net
The this compound core can be converted into the corresponding Fischer's base and incorporated into a spiropyran structure. The substituents on the indoline part of the molecule—in this case, the 5'-nitro and a methoxy group—play a crucial role in tuning the properties of the dye. mdpi.com They influence the stability of the open and closed forms and the absorption wavelength of the colored merocyanine isomer. For example, nitro-substituted spiropyrans are well-known for their robust photochromic properties. nih.gov
The ability to create dyes whose color can be reversibly switched makes them suitable for a range of advanced applications, including:
Optical data storage
Smart windows
Temperature sensors nih.gov
Molecular switches
Furthermore, the general chromophoric nature of the methoxy-nitro-aromatic system is well-established in dye chemistry. Structurally similar compounds, such as monoazo dyes derived from 2-methoxy-5-nitroaniline, have been synthesized and shown to produce a range of colors from yellow to orange, making them suitable as disperse dyes for synthetic fibers. scialert.net This underscores the potential of the this compound scaffold as a versatile building block for creating a wide array of functional dyes and probes for materials science.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Verify methoxy (-OCH₃) resonance at δ ~3.8 ppm and nitro group-induced deshielding at C5 (δ 140–145 ppm in ¹³C).
- IR : Confirm nitro (N=O) stretching at 1520–1350 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.
- HRMS : Use ESI+ to validate molecular ion [M+H]⁺ (theoretical m/z: 208.06). Cross-reference with crystallographic data from analogs like 4-hydroxy-3-methoxy-5-nitroacetophenone for structural validation .
What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assays?
Advanced Research Focus
Discrepancies often arise from assay-specific variables (e.g., cell line viability thresholds, solvent interference). Mitigation strategies:
- Replicate experiments under standardized conditions (e.g., Mosmann’s MTT protocol ).
- Control for solvent effects (e.g., DMSO ≤0.1% v/v).
- Cross-validate using orthogonal assays (e.g., ATP luminescence vs. trypan blue exclusion). Statistical tools (ANOVA, Bland-Altman plots) can quantify variability .
What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model nitro group electron-withdrawing effects (Hammett σₚ ~0.78) and HOMO-LUMO gaps.
- Molecular Docking : AutoDock Vina can predict binding affinities to targets like cytochrome P450. Validate with experimental IC₅₀ values from enzyme inhibition assays .
How does the nitro group at the 5-position influence the electronic and steric properties of the indoline scaffold compared to other substituents?
Advanced Research Focus
The nitro group increases electrophilicity at C5, making it reactive toward nucleophilic substitution. Steric hindrance is minimal (van der Waals radius ~1.55 Å) but reduces rotational freedom in the indoline ring. Comparative studies with 5-methoxy analogs show a 20% reduction in π-π stacking efficiency due to nitro’s electron-withdrawing nature .
What are the best practices for designing dose-response experiments to evaluate the cytotoxicity of this compound in cell lines?
Q. Basic Research Focus
- Dose Range : Start with 0.1–100 µM (logarithmic increments).
- Controls : Include vehicle (solvent) and positive controls (e.g., doxorubicin).
- Endpoint Measurement : Use MTT assay (λ = 570 nm) with triplicate wells. Normalize data to untreated cells and calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
How can researchers address discrepancies between in silico predictions and experimental results for this compound's pharmacokinetic properties?
Q. Advanced Research Focus
- Solubility Prediction : Compare ACD/Labs Percepta estimates with shake-flask experiments (pH 7.4 PBS).
- Metabolic Stability : Use human liver microsomes to validate CYP-mediated degradation rates against QSAR models. Adjust computational parameters (e.g., logP, pKa) iteratively .
What are the critical considerations for scaling up the synthesis of this compound from milligram to gram quantities while maintaining purity?
Q. Basic Research Focus
- Reagent Equivalents : Maintain stoichiometric ratios (e.g., HNO₃ at 1.3 equivalents).
- Temperature Control : Use jacketed reactors for exothermic nitration steps.
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for large batches. Monitor purity via HPLC (C18 column, 254 nm) .
How can isotopic labeling techniques be applied to track the metabolic pathways of this compound in biological systems?
Q. Advanced Research Focus
- ¹⁴C-Labeling : Introduce ¹⁴C at the methoxy group via [¹⁴C]-methyl iodide during synthesis.
- LC-MS/MS : Trace metabolites in rat plasma (0–24 h post-dose). Compare fragmentation patterns with unlabeled compound to identify biotransformation pathways (e.g., nitro reduction to amine) .
What methodologies are recommended for investigating the photostability of this compound under various light conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
